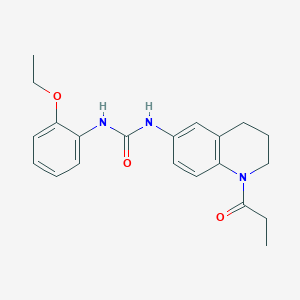
1-(2-Ethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea, also known as EPTU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. EPTU is a urea derivative that has been synthesized through a multi-step process, and its unique chemical structure has been found to exhibit promising biological activities.
科学的研究の応用
Synthesis and Biological Evaluation
Researchers have focused on the synthesis of novel urea and bis-urea derivatives with various substituents, evaluating their biological activities, particularly antiproliferative effects against cancer cell lines. For instance, urea derivatives have been synthesized and tested for their activity against breast carcinoma MCF-7 cell line, showing promising results as potential lead compounds in the development of breast carcinoma drugs due to their high activity and selectivity. These compounds also demonstrated significant antioxidant activity in assays, with some exhibiting antimicrobial activity in in vitro susceptibility assays (Perković et al., 2016).
Catalysis and Reaction Development
In the realm of organic synthesis, new methodologies have been developed using urea derivatives as key intermediates or catalysts. For example, an effective Biginelli-type synthesis involving ureas has been explored, highlighting novel pathways for constructing complex molecules. This showcases the versatility of urea derivatives in facilitating chemical transformations, opening avenues for the synthesis of heterocyclic compounds (Kolosov et al., 2015).
Pharmacological Applications
The pharmacological exploration of urea derivatives extends to their evaluation as enzyme inhibitors and receptor antagonists. For instance, isoquinoline and quinazoline urea analogues have been investigated for their affinity to adenosine receptors, suggesting potential applications in designing novel therapeutic agents. The structure-affinity analysis of these compounds provides insights into the molecular determinants crucial for receptor binding, aiding in the development of more potent and selective drugs (Muijlwijk-Koezen et al., 2000).
特性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-3-20(25)24-13-7-8-15-14-16(11-12-18(15)24)22-21(26)23-17-9-5-6-10-19(17)27-4-2/h5-6,9-12,14H,3-4,7-8,13H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGHDHDLLGKSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2732778.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide](/img/structure/B2732781.png)
![methyl (4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2732782.png)
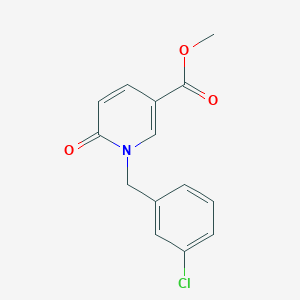
![3-(4-ethylphenyl)sulfonyl-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2732788.png)
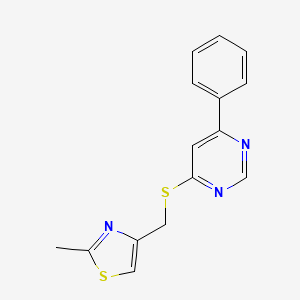
![3-(2-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2732790.png)
![Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2732791.png)
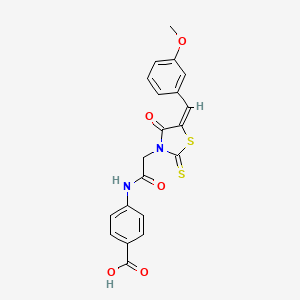

![2-[4,7,8-Trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2732797.png)
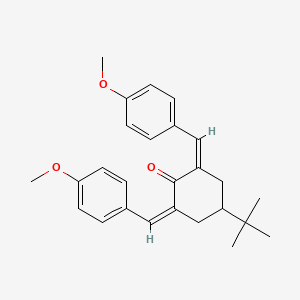
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-methyl-2-propan-2-yl-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2732800.png)